5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
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Description
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H14N4O4 and its molecular weight is 302.29. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Inhibition
One application of related oxazole derivatives is in the field of HIV research. A study by Larsen et al. (1999) discussed the synthesis of triazenopyrazole derivatives, including a related compound, for potential use as inhibitors of HIV-1. They found that certain synthesized compounds, notably 5-(3,3-Diethyl-1-triazeno)pyrazole-4-carbonitrile, showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles
Another research avenue is the synthesis of oxazole derivatives with specific substituents. Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles containing a phthalimidoalkyl substituent. Their study highlighted the formation of new compounds during the reaction of these derivatives with hydrazine hydrate, demonstrating the compound's chemical reactivity and potential for creating diverse derivatives (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Nucleophilic Substitution Reactions
Ibata and Isogami (1989) explored the reactivity of related oxazoles, such as 5-aryl-2-chloromethyloxazoles, under nucleophilic substitution conditions. This study provides insight into the chemical behavior of oxazole derivatives and their potential utility in more complex chemical syntheses (Ibata & Isogami, 1989).
Corrosion Inhibition
The use of oxazole derivatives in corrosion inhibition was investigated by Yadav et al. (2016). They synthesized pyranopyrazole derivatives, including compounds structurally similar to 5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, and tested their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study suggests the potential application of such compounds in materials science (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
5-(3-methoxypropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-21-8-2-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)18(19)20/h3-6,16H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCOWQKXGCDPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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